molecular formula C9H8O3 B142255 Himic anhydride CAS No. 2746-19-2

Himic anhydride

Cat. No.: B142255
CAS No.: 2746-19-2
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-RNGGSSJXSA-N
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Description

Himic anhydride, also known as (2-endo,3-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride, is an organic compound derived from norbornene. It is a white solid at room temperature and is known for its unique bicyclic structure. This compound is often used in organic synthesis and polymer chemistry due to its reactivity and ability to undergo various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Himic anhydride is typically synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction is carried out under controlled conditions to yield the endo isomer, which is the predominant form. The reaction is usually performed at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the same Diels-Alder reaction but on a larger scale. The reaction mixture is heated to around 180-200°C for 1-2 hours, resulting in a mixture of endo and exo isomers. The endo isomer can be converted to the exo isomer through thermal equilibration or UV irradiation .

Chemical Reactions Analysis

Types of Reactions: Himic anhydride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.

Major Products:

Scientific Research Applications

Himic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of himic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets include the carbonyl carbon atoms, which are susceptible to nucleophilic attack. The pathways involved include nucleophilic acyl substitution and ring-opening reactions .

Comparison with Similar Compounds

Himic anhydride is similar to other norbornene-derived anhydrides, such as nadic anhydride and carbic anhydride. it is unique due to its specific endo and exo isomerism, which affects its reactivity and applications.

This compound stands out due to its specific isomerism and the ability to undergo thermal equilibration, making it a versatile compound in various chemical processes.

Properties

IUPAC Name

(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-RNGGSSJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O
Source PubChem
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Molecular Formula

C9H8O3
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DSSTOX Substance ID

DTXSID70883721
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel-
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Molecular Weight

164.16 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
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CAS No.

2746-19-2
Record name Himic anhydride
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Record name Himic anhydride
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel-
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel-
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Record name (1α,2α,3β,6β)-1,2,3,6-tetrahydro-3,6-methanophthalic anhydride
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Record name HIMIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Himic Anhydride cause occupational asthma?

A1: Yes, research indicates that this compound can act as a respiratory sensitizer, potentially leading to occupational asthma. One study found that workers exposed to this compound powder developed respiratory symptoms, and some exhibited elevated specific IgE antibodies to the compound, indicating an allergic response. [] This finding is consistent with other acid anhydrides known to trigger occupational asthma. []

Q2: What is a notable chemical reaction involving this compound?

A2: this compound can undergo a thermal equilibration known as the retro Diels-Alder reaction. This reaction converts the endo isomer of this compound to the exo isomer. This transformation can be utilized in undergraduate chemistry labs to demonstrate principles of stereochemistry and spectral analysis. []

Q3: How is this compound used in catalysis?

A3: this compound serves as a precursor for synthesizing complex organic molecules, including ligands for catalysts. For instance, researchers synthesized a novel tetraphosphine ligand, cis-cis-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), using this compound as a starting material. This Tedicyp ligand, when complexed with palladium, demonstrated remarkable efficiency in catalyzing allylic substitution reactions. []

Q4: What are the solubility characteristics of this compound?

A4: Researchers have investigated the solubility of this compound in various solvents. Studies have explored its solubility in pure solvents like 1,4-dioxane, DMF, and NMP, as well as binary solvent mixtures incorporating ethanol. [, ] This data is crucial for understanding the compound's behavior in different reaction media and for developing effective crystallization processes.

Q5: Are there analytical methods to detect this compound exposure?

A5: While specific analytical methods for quantifying this compound exposure aren't detailed in the provided abstracts, the research highlights the use of serum-specific IgE testing to detect sensitization to this compound and other related acid anhydrides. [] This type of testing can be valuable in occupational health settings to identify individuals who have developed an immune response to the compound.

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